molecular formula C₂₁H₁₁D₄N₃O₄ B1141183 Deferasirox-d4 CAS No. 1133425-75-8

Deferasirox-d4

Cat. No. B1141183
M. Wt: 377.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deferasirox-d4 is a synthetic iron chelator, developed by the pharmaceutical company Novartis, which is used to treat iron overload in patients with chronic anemias, such as thalassemia, sickle cell disease, and other conditions. The compound is composed of a central iron-binding group, a carbon-carbon linker, and two substituents, one of which is a hydrophobic group and the other is a hydrophilic group. The compound is a derivative of deferiprone, another iron chelator, and is also known as Deferasirox-d4. Deferasirox-d4 is an important tool for the management of iron overload and has been used in clinical trials and in the treatment of patients with iron overload.

Scientific Research Applications

1. Pharmacological Evaluation in Iron-Loading Anaemias

Scientific Field

Pharmacology and Hematology Summary: Deferasirox is used for treating iron overload in conditions like thalassaemia. The study compared two formulations: Dispersible Tablets (DT) and Film-Coated Tablets (FCT) . Methods: A retrospective observational study analyzed pharmacokinetics, pharmacodynamics, and safety features of both formulations in 74 patients . Results: FCT showed higher bioavailability than DT (Cmax: 99.5 vs. 69.7 μMol/L; AUC: 1278 vs. 846, P < 0.0001). No differences in overall iron overload levels after one year, but FCT showed a significant dose-response correlation .

2. Intradermal Delivery via Microneedles

Scientific Field

Pharmaceutics and Dermatology Summary: Deferasirox has been formulated into a nanosuspension for intradermal delivery using dissolving microneedles, offering a minimally invasive delivery method . Methods: The nanosuspension was created through wet media milling and loaded into polymeric dissolving microneedles (DMNs) . Results: The dissolution rate of Deferasirox from DMNs was threefold higher than pure Deferasirox. Skin deposition studies showed 60% drug deposition, significantly higher than transdermal patches .

3. Quantification by Mass Spectrometry

Scientific Field

Analytical Chemistry Summary: Deferasirox-d4 serves as an internal standard for quantifying deferasirox via GC or LC-MS, aiding in precise measurement in pharmacokinetic studies . Methods: The compound is used to calibrate and correct for the variability in the analytical process of measuring deferasirox . Results: This application ensures accurate quantification, which is crucial for determining appropriate dosing and assessing drug efficacy .

4. Organelle-Targeting in Cancer Therapy

Scientific Field

Oncology and Molecular Biology Summary: Derivatives of deferasirox are being studied for their potential to target organelles and enhance activity against lung cancer cells . Methods: Strategic functionalization of deferasirox aims to produce chelators that preferentially localize within the lysosome . Results: Fluorescent cell imaging revealed that modified deferasirox compounds localize within the lysosome, indicating potential for targeted cancer therapy .

7. Chemosensor for Fe3+ Detection

Scientific Field

Analytical Chemistry Summary: A derivative of Deferasirox, ExSO3H, acts as a colorimetric chemosensor for detecting and quantifying Fe3+ in aqueous samples . Methods: The chemosensor’s interaction with Fe3+ produces a color change, allowing for visual detection of this metal cation in various pH conditions . Results: The application is significant for environmental monitoring and ensuring compliance with regulatory standards for water and food safety .

8. Antiproliferative Activity Against Pancreatic Cancer

Scientific Field

Oncology Summary: Deferasirox shows potential as an anticancer agent, particularly against pancreatic cancer, by inhibiting cell proliferation . Methods: The effects of Deferasirox on cell cycle, proliferation, and apoptosis were examined in vitro and in vivo using pancreatic cancer cell lines and xenografts . Results: Oral administration of Deferasirox significantly suppressed tumor growth in mice models, indicating its potential therapeutic role .

9. Antioxidant Activity in Molecular Model Systems

Scientific Field

Biochemistry Summary: Deferasirox exhibits antioxidant activity, which has been studied in molecular model systems involving iron and copper catalysis . Methods: The compound’s antioxidant properties were investigated using UV-visible and NMR spectroscopy in the presence of ascorbic acid, linoleic acid micelles, and dihydropyridine . Results: The presence of Deferasirox inhibited oxidative damage, suggesting its potential use in preventing oxidative stress-related diseases .

10. Organelle-Targeting in Cancer Therapy

Scientific Field

Molecular Biology and Pharmacology Summary: Deferasirox derivatives are being explored for their ability to target specific organelles within cancer cells to enhance therapeutic efficacy . Methods: Strategic functionalization of Deferasirox aims to produce derivatives that localize within cancer cell organelles like lysosomes . Results: Enhanced antiproliferative activity was observed in lung cancer cells, and fluorescent imaging confirmed the localization within lysosomes .

11. Mitochondrial Targeting for Cancer Treatment

Scientific Field

Molecular Oncology Summary: Mitochondrially targeted Deferasirox (mitoDFX) is designed to deprive cancer cells of biologically active iron, impacting their metabolism . Methods: The compound targets mitochondria, affecting [Fe-S] cluster and heme-containing proteins critical for cell survival . Results: The approach shows promise in killing cancer cells by disrupting their iron-dependent metabolic processes .

properties

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQWVMAQOTZIW-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649447, DTXSID70678699
Record name 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferasirox-d4

CAS RN

1133425-75-8, 1133425-79-2
Record name 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 3.5 g of 4-hydrazinobenzoic acid are boiled under reflux for 2 h in 75 ml of ethanol. The crystals precipitating on cooling are washed with ethanol. After drying, 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]-benzoic acid remains as colorless crystals of m.p. 264-265 C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 0.7 g (2.92 mmol) of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 0.52 g (3.44 mmol) of 4-hydrazinobenzoic acid in 5 ml of N-methylpyrrolidone and 5 ml of propionic acid is heated to 120° C. The mixture is maintained at this temperature and stirred for 1 hour. After completion of the reaction, the mixture is cooled and poured onto crushed ice. The resulting crystals are aspirated and washed with water. After drying, 0.99 g of raw deferasirox is obtained, i.e. 91% of the theory, with an HPLC content of 92.9% and a melting temperature of 250 to 261° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 0.7 g (2.92 mmol) of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 0.52 g (3.44 mmol) of 4-hydrazinobenzoic acid in 5 ml of methoxypropionic acid is heated to 100° C. The mixture is maintained and stirred at this temperature for 1 hour. After completion of the reaction, the mixture is cooled and 5 ml of ethyl acetate are added. The resulting mixture is stirred for 10 minutes, then it is filtered and the crystals are washed with ethyl acetate. After drying, 0.66 g of raw deferasirox is obtained, i.e. 60% of the theory, with an HPLC content of 99.3% and a melting temperature of 259 to 263° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of methanol (450.0 ml), 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one (30.0 gm) were stir for 10 min at 25-30° C. To the above contents 4-hydrazino benzoic acid (20.03 gm) was added. The contents were heated to reflux temperature 65-70° C. The contents were maintained for 4 hours at 65-70° C. The reaction mass was cooled Slowly to 0-5° C. and maintained it for 1 hour at 0-5° C. The reaction mass was filtered and washed with methanol (30.0 ml). Compound was taken into methylene chloride and stir for 10 min 25-30° C. The contents were heated to reflux temperature (40-45° C.) and maintained the contents for 1 hr at reflux temperature. Cool the contents to 25-30° C. and stirred for 1 hr at 25-30° C. The reaction mass was filtered and washed with methylene chloride (30.0 ml). Dried the compound at 60-65° C. Yield: 79.0%.
Quantity
20.03 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
79%

Citations

For This Compound
2
Citations
K Cao, G Ren, C Lu, Y Wang, Y Tan, J Zhou… - European Journal of …, 2020 - Springer
… 300 μL precipitant with internal standard (deferasirox-d4 methanol solution:acetonitrile = 1:2)… The transitions m/z 374.7 → 108.1 for deferasirox and m/z 378.1 → 111.8 for deferasirox-d4 …
Number of citations: 14 link.springer.com
J Chen, Y Xu, H Lou, B Jiang, R Shao, D Yang… - European journal of …, 2020 - Springer
… performed using multiple-reaction monitoring in the positive-ion mode to monitor the following transitions: m/z 374.2 → 108.1 for deferasirox and m/z 378.2 → 108.1 for deferasirox-d4 (…
Number of citations: 10 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.